3-(4-bromophenyl)-2-(2-methylpropyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-2-isobutyl-4(3H)-quinazolinone is a heterocyclic compound that features a quinazolinone core substituted with a 4-bromophenyl group and an isobutyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-2-isobutyl-4(3H)-quinazolinone typically involves the condensation of 4-bromoaniline with isobutyl isocyanide, followed by cyclization. The reaction is generally carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired quinazolinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-2-isobutyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can introduce various functional groups onto the bromophenyl ring.
Scientific Research Applications
3-(4-Bromophenyl)-2-isobutyl-4(3H)-quinazolinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-2-isobutyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another heterocyclic compound with a bromophenyl group, known for its liquid crystalline properties.
1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea: A compound with potent activity against HIV-1.
Uniqueness
3-(4-Bromophenyl)-2-isobutyl-4(3H)-quinazolinone is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct chemical and biological properties. Its isobutyl group and bromophenyl substitution make it a versatile scaffold for further functionalization and exploration in various research fields.
Properties
Molecular Formula |
C18H17BrN2O |
---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-(2-methylpropyl)quinazolin-4-one |
InChI |
InChI=1S/C18H17BrN2O/c1-12(2)11-17-20-16-6-4-3-5-15(16)18(22)21(17)14-9-7-13(19)8-10-14/h3-10,12H,11H2,1-2H3 |
InChI Key |
WNAHCGLQUOISQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.